molecular formula C18H19N3O3S B2758497 2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole CAS No. 897487-07-9

2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole

Cat. No.: B2758497
CAS No.: 897487-07-9
M. Wt: 357.43
InChI Key: GPOLQHKWXRRRGB-UHFFFAOYSA-N
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Description

2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a methoxy-substituted benzo[d]thiazole ring, and a piperazine moiety. This compound is of interest due to its potential therapeutic applications and its unique chemical structure, which allows it to participate in various chemical reactions.

Preparation Methods

The synthesis of 2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Synthesis of the Benzo[d]thiazole Ring: This can be achieved by the condensation of o-aminothiophenol with carboxylic acids or their derivatives.

    Introduction of the Piperazine Moiety: Piperazine can be introduced through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the furan ring with the benzo[d]thiazole-piperazine intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction controls.

Chemical Reactions Analysis

2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole can undergo various chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting specific functional groups.

    Substitution: Electrophilic substitution reactions can occur on the benzo[d]thiazole ring, especially at positions activated by the methoxy group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents and conditions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products depend on the reaction conditions and the specific functional groups targeted.

Scientific Research Applications

2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for synthesizing other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to produce desired biological responses. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole can be compared with other similar compounds, such as:

    Furan Derivatives: Compounds with a furan ring, known for their reactivity and potential biological activity.

    Benzo[d]thiazole Derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.

    Piperazine Derivatives: Commonly used in pharmaceuticals for their ability to interact with various biological targets.

The uniqueness of this compound lies in its combined structure, which allows it to exhibit properties of all these classes, making it a versatile compound for research and development.

Properties

IUPAC Name

furan-2-yl-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-12-5-6-13(23-2)15-16(12)25-18(19-15)21-9-7-20(8-10-21)17(22)14-4-3-11-24-14/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOLQHKWXRRRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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